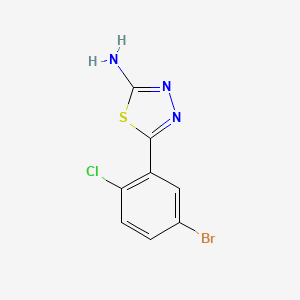

5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, also known as BCFTD, is a heterocyclic compound that has been investigated for its potential use in laboratory experiments and scientific research. It is a derivative of thiadiazole and is composed of a five-membered ring containing one nitrogen atom, two sulfur atoms, one bromine atom, and one chlorine atom. BCFTD has been found to have various biochemical and physiological effects and has been studied for its potential use in various scientific research applications.

Aplicaciones Científicas De Investigación

Antiviral Activity

5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives, closely related to the target compound, have been studied for their antiviral properties. Specifically, some derivatives showed anti-tobacco mosaic virus activity (Chen et al., 2010).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those similar to 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, have been explored for their corrosion inhibition performances on iron. These compounds' electronic properties, such as molecular orbital energies and electron distribution, were analyzed, showing potential as corrosion inhibitors (Kaya et al., 2016).

Structural and Electronic Analysis

The structural and electronic properties of similar compounds have been extensively studied. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was analyzed, providing insights into its geometrical, vibrational, and electronic characteristics, which are crucial for understanding its potential applications (Kerru et al., 2019).

Insecticidal Activity

1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, including those derived from 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a closely related compound, demonstrated significant insecticidal activity. This suggests potential applications in pest control (Ismail et al., 2021).

Anticancer Evaluation

Imidazo[2,1-b][1,3,4]-thiadiazole derivatives, synthesized from similar compounds, were evaluated for their anticancer activity. Some derivatives showed promising activity against leukemic cancer cell lines, indicating potential in cancer treatment research (Noolvi et al., 2011).

Quantum Chemical and Molecular Dynamics Studies

Thiadiazole derivatives have been subjected to quantum chemical and molecular dynamics studies to predict their performances in various applications. These studies provide valuable insights into the electronic properties and molecular interactions of such compounds (Kaya et al., 2016).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of 1,3,4-thiadiazole derivatives. These provide foundational knowledge for exploring further applications in various fields such as pharmaceuticals and materials science (Ling, 2007).

Mecanismo De Acción

Target of Action

It is structurally similar to benzodiazepines, which are known to act on the central nervous system (cns) by binding to gaba a receptors .

Mode of Action

This results in an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Benzodiazepines are known to affect the gabaergic pathway, enhancing the effect of gaba and leading to increased inhibitory effects in the cns .

Result of Action

Benzodiazepines, which share structural similarities, cause a decrease in neuronal excitability, leading to their effects as anxiolytics, anticonvulsants, and muscle relaxants .

Propiedades

IUPAC Name |

5-(5-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBGWPLTTUELAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NN=C(S2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)

![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)

![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2464744.png)

![Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate](/img/structure/B2464746.png)

![3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464748.png)